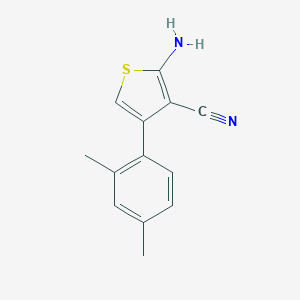

2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile is a heterocyclic compound that features a thiophene ring substituted with an amino group, a dimethylphenyl group, and a nitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Gewald reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or modulating signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene Derivatives: Compounds like ethyl 2-amino-4-phenylthiophene-3-carboxylate share structural similarities and exhibit comparable chemical properties.

Pyrimidine Derivatives: These compounds also feature nitrogen-containing heterocycles and are used in similar applications.

Uniqueness

2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, dimethylphenyl group, and nitrile group on the thiophene ring makes it a versatile compound for various applications.

Activité Biologique

2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile is a compound that has garnered interest in recent years due to its potential biological activities. Its structure, featuring a thiophene ring and a carbonitrile group, positions it as a candidate for various pharmacological applications. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The presence of the thiophene moiety enhances its ability to interact with various enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell proliferation. Specific attention has been given to its effects on the MAPK/ERK pathway, which is crucial in many cancer types.

- Antioxidant Activity : The compound has shown potential antioxidant properties, which can contribute to its protective effects against oxidative stress in cells.

- Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Table 1: Biological Activities of this compound

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Research : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to significant growth inhibition in BRAF-mutant melanoma cells. The mechanism was attributed to G0/G1 phase cell cycle arrest and induction of apoptosis.

- Neuroprotection : In a model of neuroinflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved neuronal survival rates, suggesting potential applications in neurodegenerative diseases.

- Cardiovascular Studies : Research indicated that this compound could modulate endothelin receptor activity, potentially offering new avenues for treating hypertension and related cardiovascular disorders.

Propriétés

IUPAC Name |

2-amino-4-(2,4-dimethylphenyl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-8-3-4-10(9(2)5-8)12-7-16-13(15)11(12)6-14/h3-5,7H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGLGYIFILCDSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=C2C#N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.